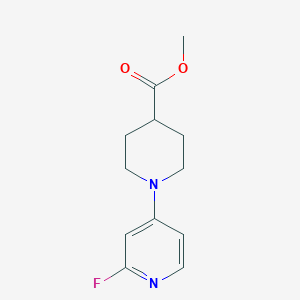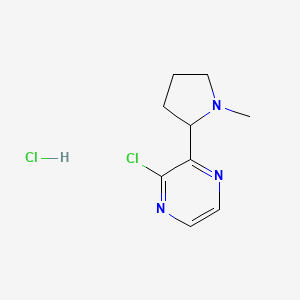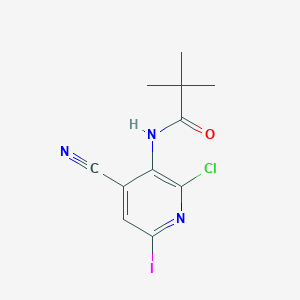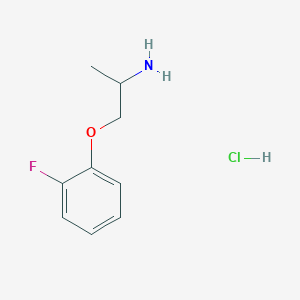
1-(2-Fluorophenoxy)propan-2-amine hydrochloride
Vue d'ensemble
Description
“1-(2-Fluorophenoxy)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 167087-55-0 . Its IUPAC name is 1-(2-fluorophenoxy)-2-propanamine . The molecular weight of this compound is 169.2 .
Molecular Structure Analysis
The InChI code for “1-(2-Fluorophenoxy)propan-2-amine hydrochloride” is 1S/C9H12FNO/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 . This indicates that the compound has a fluorophenoxy group attached to a propan-2-amine moiety.Applications De Recherche Scientifique
Electrophilic Amination and Fluorine Removal
Research by Bombek et al. (2004) explores the electrophilic amination of 2-fluorophenol, which is closely related to 1-(2-fluorophenoxy)propan-2-amine hydrochloride. Their study demonstrates the complete removal of the fluorine atom during this process, indicating the potential for chemical transformations involving fluorine-substituted compounds (Bombek et al., 2004).
Hydrogels and Drug Delivery
Karimi et al. (2018) have developed chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, a compound structurally similar to 1-(2-Fluorophenoxy)propan-2-amine hydrochloride. These hydrogels exhibit pH- and thermo-responsive swelling ratios, making them suitable for targeted drug delivery and improving the bioavailability of drugs (Karimi et al., 2018).
Protective Strategies in Chemical Synthesis
Ramesh et al. (2005) discuss the use of related compounds in providing protection for hydroxyl and amino functionalities in amino alcohols during chemical synthesis. This demonstrates the application of such compounds in developing new protective strategies in synthetic chemistry (Ramesh et al., 2005).
Corrosion Inhibition
Gao et al. (2007) synthesized tertiary amines, including derivatives similar to 1-(2-fluorophenoxy)propan-2-amine hydrochloride, and investigated their use as corrosion inhibitors for carbon steel. This research suggests potential applications in protecting materials from corrosion (Gao et al., 2007).
Photopolymerisation Properties
Allen et al. (1994) studied the photochemical and photopolymerisation properties of compounds including 1-fluoro-4-propoxythioxanthone, which is structurally related to 1-(2-fluorophenoxy)propan-2-amine hydrochloride. Their work provides insights into the potential applications of such compounds in photopolymerisation processes (Allen et al., 1994).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It is recommended to handle the compound with appropriate personal protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .
Propriétés
IUPAC Name |
1-(2-fluorophenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-7(11)6-12-9-5-3-2-4-8(9)10;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQDDOCQDGCDFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenoxy)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



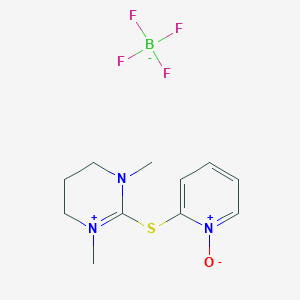
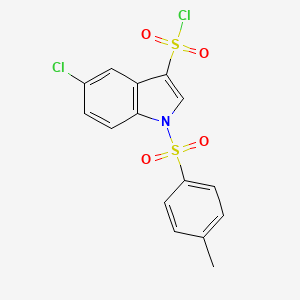
![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1469539.png)
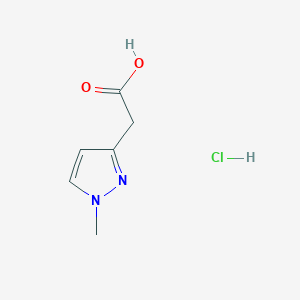
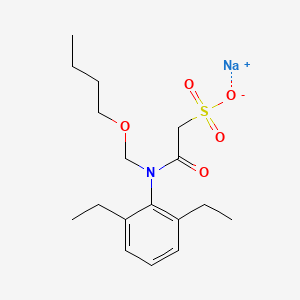
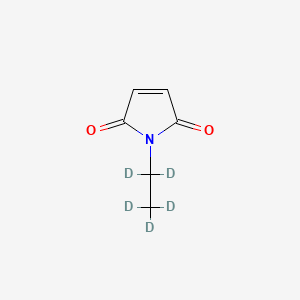
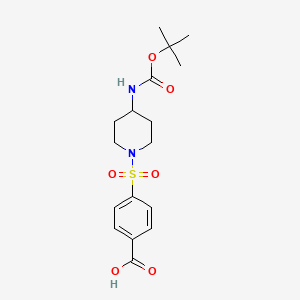
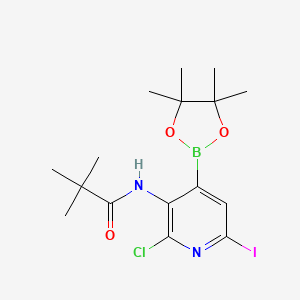
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)
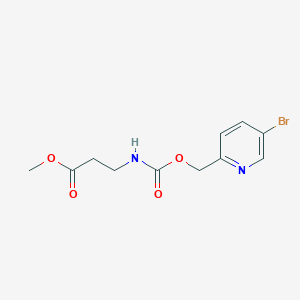
![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)
